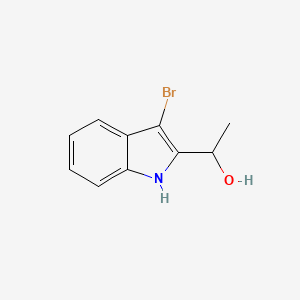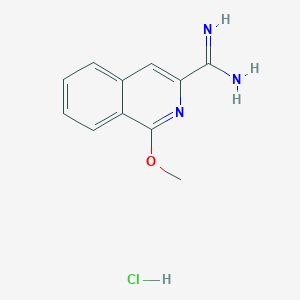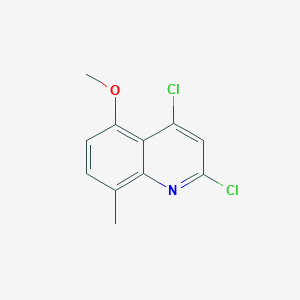
Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((trimethylsilyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a trimethylsilyl group on the amino functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((trimethylsilyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for Ethyl 4-((trimethylsilyl)amino)benzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((trimethylsilyl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzoate moiety.
Reduction Products: Reduced forms of the benzoate ester.
Hydrolysis Products: 4-aminobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-((trimethylsilyl)amino)benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((trimethylsilyl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways .
Comparison with Similar Compounds
Ethyl 4-((trimethylsilyl)amino)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the trimethylsilyl group, resulting in different chemical and biological properties.
Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Benzocaine: A well-known local anesthetic with a similar benzoate structure but different functional groups.
The presence of the trimethylsilyl group in Ethyl 4-((trimethylsilyl)amino)benzoate imparts unique properties, such as increased stability and lipophilicity, which can be advantageous in certain applications .
Properties
CAS No. |
59096-06-9 |
|---|---|
Molecular Formula |
C12H19NO2Si |
Molecular Weight |
237.37 g/mol |
IUPAC Name |
ethyl 4-(trimethylsilylamino)benzoate |
InChI |
InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-6-8-11(9-7-10)13-16(2,3)4/h6-9,13H,5H2,1-4H3 |
InChI Key |
MBUKPTCGZZRZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11869853.png)




![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)






